N-(2-chlorobenzyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide
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Description
N-(2-chlorobenzyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide is a useful research compound. Its molecular formula is C25H31ClN4O2 and its molecular weight is 455. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Crystallization
N-(2-Chlorobenzyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione and its derivatives exhibit distinct conformational structures due to the orientation of heterocyclic and phenyl rings. These compounds, including N-(2-chlorobenzyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide, have been crystallized to reveal their molecular geometry, which significantly impacts their biological activity and interaction with other molecules. The crystal packing is influenced by intermolecular C-H...O hydrogen bonds, highlighting the importance of structural analysis in understanding the compound's chemical behavior and potential applications in drug design and development (A. Subbiah Pandi et al., 2002).
Synthetic Methodologies
The compound is involved in various synthetic pathways for creating complex molecular architectures. For instance, it plays a role in the synthesis of new tetrahydroisoquinolinones, which incorporate pharmacologically interesting fragments. These synthetic routes explore the compound's reactivity and potential in generating new molecules with desired biological activities (M. Kandinska et al., 2006). Another study describes the Lewis acid-catalyzed reaction of arylvinylidenecyclopropanes with ethyl (arylimino)acetates, leading to the formation of pyrrolidine and 1,2,3,4-tetrahydroquinoline derivatives. This method showcases the compound's versatility in constructing heterocyclic structures, contributing to medicinal chemistry and drug discovery efforts (Jian-Mei Lu et al., 2007).
Antibacterial and Anticancer Evaluation
Research on derivatives of this compound has demonstrated significant biological activities. For example, studies have shown that certain synthesized compounds possess potent antibacterial activity against S. aureus and exhibit a broad range of anticancer activities against various tumor cell lines. These findings suggest the compound's potential application in developing new antibacterial and anticancer agents, emphasizing the need for further investigation into its mechanism of action and efficacy (S. Bondock et al., 2015).
Fluorescent Zinc Sensors
Bisquinoline derivatives, including those related to the compound , have been synthesized and evaluated for their fluorescent responses toward zinc ion. These studies indicate the compound's utility in developing zinc ion sensors, which could have significant applications in biochemical and medical research, highlighting the compound's versatility beyond traditional drug development (Y. Mikata et al., 2009).
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31ClN4O2/c1-29-12-6-8-18-15-19(10-11-22(18)29)23(30-13-4-5-14-30)17-28-25(32)24(31)27-16-20-7-2-3-9-21(20)26/h2-3,7,9-11,15,23H,4-6,8,12-14,16-17H2,1H3,(H,27,31)(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIPPCHFBHQJEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC=CC=C3Cl)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.